molecular formula C17H26N2O3 B6279669 tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate CAS No. 886773-60-0

tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B6279669
CAS No.: 886773-60-0
M. Wt: 306.4 g/mol
InChI Key: ZJGOKJKKCKAQCC-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenylmethyl piperazine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate.

    Substitution: Formation of various substituted phenylmethyl piperazine-1-carboxylates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-2-yl]piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the methoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

886773-60-0

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-18-14(12-19)10-13-6-5-7-15(11-13)21-4/h5-7,11,14,18H,8-10,12H2,1-4H3

InChI Key

ZJGOKJKKCKAQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)OC

Purity

95

Origin of Product

United States

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